molecular formula C13H18BBrO2 B1600005 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 477841-90-0

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1600005
CAS RN: 477841-90-0
M. Wt: 297 g/mol
InChI Key: GRYKRVPNXCGBIT-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It likely contains a bromobenzyl group and a dioxaborolane group, both of which are common in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bromobenzyl compounds are often synthesized through nucleophilic substitution reactions . The bromine atom on the benzyl group makes it a good leaving group, allowing for various nucleophiles to attack and form new bonds .


Chemical Reactions Analysis

Bromobenzyl compounds can participate in various chemical reactions, including nucleophilic substitutions . The bromine atom can act as a leaving group, allowing the benzyl carbon to form a new bond with a nucleophile.

Scientific Research Applications

2-(2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanel)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively used in various scientific research applications. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors, protease inhibitors, and antimicrobial agents. In organic synthesis, it has been used as a versatile reagent for the synthesis of complex organic molecules. In material science, it has been used as a precursor for the synthesis of boron-doped graphene.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanel)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is its versatility as a reagent for organic synthesis and medicinal chemistry. This compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on 2-(2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanel)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One direction is the development of novel synthetic methods for the preparation of this compound and its derivatives. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYKRVPNXCGBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454427
Record name 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477841-90-0
Record name 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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